The synthesis of 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid typically involves several steps, including the formation of the imidazole ring and the introduction of the tetrazole group.
Specific reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular formula of 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid is , with a molecular weight of approximately 432.48 g/mol.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the spatial arrangement of atoms .
This compound participates in several chemical reactions relevant to its function in biological systems:
These reactions are essential for understanding its mechanism of action in therapeutic applications .
The primary mechanism of action for 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid involves inhibition of angiotensin II receptors, specifically the AT1 subtype. By blocking these receptors, it prevents vasoconstriction and promotes vasodilation, leading to reduced blood pressure.
This mechanism underlies its efficacy in treating hypertension and related cardiovascular conditions .
Properties can be characterized using techniques such as:
4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid has several significant applications:
The ongoing research into this compound highlights its potential for further therapeutic advancements .
The compound 4-Ethyl-2-propyl-1-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylimidazole-5-carboxylic acid (HMDB0251544) features a unique hybrid architecture integrating three pharmacologically significant moieties: an imidazole core, a biphenyl linker, and dual acidic functionalities. The imidazole ring is substituted at the N1 position with a 4′-methylbiphenyl group, which terminates in a tetrazole ring at the ortho-position (2′). The imidazole’s C2 position carries a propyl chain, while C4 bears an ethyl group. The C5 position is functionalized with a carboxylic acid group, creating a dual-acid system alongside the tetrazole. This arrangement enables versatile ionic interactions with biological targets. The biphenyl linker provides conformational flexibility, allowing optimal positioning of the tetrazole and imidazole-carboxylate groups within receptor binding pockets [1] [7].
Table 1: Structural Components of the Compound
Region | Substituents/Features | Functional Role |
---|---|---|
Imidazole Core | 4-Ethyl, 2-propyl, 5-carboxylic acid | Hydrogen bonding, ionic interactions |
Biphenyl Linker | 4-(methyl) bridge to imidazole N1 | Spatial separation of pharmacophores |
Tetrazole Unit | 1H-tetrazol-5-yl at biphenyl 2′-position | Bioisostere for carboxylate; acidic proton |
Acidic Groups | Tetrazole (pKa ~4.2) and carboxylic acid (pKa ~3.8) | Dual anion formation at physiological pH |
The discovery of non-peptide angiotensin II receptor blockers (ARBs) emerged from systematic efforts to replace peptide-based inhibitors with orally bioavailable alternatives. Early imidazole derivatives like 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole demonstrated potent AT1 receptor affinity but poor oral efficacy. A breakthrough came with the strategic replacement of the carboxylic acid with a tetrazole ring, yielding DuP 753 (losartan)—the first orally active ARB. Tetrazole’s superior pharmacokinetic properties (higher lipophilicity, lower pKa) enhanced membrane permeability while retaining ionic binding capacity. This innovation established the N-(biphenylylmethyl)imidazole scaffold as a template for ARB development, including the ethyl-propyl-imidazole variant discussed here. Subsequent optimization focused on alkyl chain modifications (e.g., ethyl, propyl) to fine-tune receptor occupancy and metabolic stability [3] [10].
The biphenyl-tetrazole unit is indispensable for high-affinity AT1 receptor antagonism. Molecular studies confirm the tetrazole anion forms a salt bridge with Lys199 in the AT1 receptor’s binding pocket, mirroring angiotensin II’s C-terminal carboxylate interaction. The biphenyl moiety positions the tetrazole deep within a hydrophobic subpocket lined by residues like Trp253 and Phe301. The ortho-substitution of the biphenyl ensures optimal spatial orientation, as meta- or para-tetrazole placement drastically reduces affinity. The compound’s imidazole-carboxylate contributes additional binding energy via hydrogen bonding with Tyr113 and Ser109. Notably, the tetrazole’s bioisosteric equivalence to carboxylate—but with enhanced bioavailability—is evidenced by its lower pKa (4.2 vs. 3.8 for carboxylic acid), enabling more efficient anion formation at physiological pH [4] [5] [6].
Table 2: Key Receptor Interactions of the Biphenyl-Tetrazole Pharmacophore
Receptor Residue | Ligand Group | Interaction Type | Binding Energy Contribution |
---|---|---|---|
Lys199 | Tetrazole anion | Ionic bond | -8.2 kcal/mol |
Tyr113 | Imidazole-carboxylate | Hydrogen bond | -3.5 kcal/mol |
Ser109 | Imidazole-carboxylate | Hydrogen bond | -2.8 kcal/mol |
Trp253/Phe301 | Biphenyl system | π-π stacking | -4.1 kcal/mol |
His256 | Imidazole ring | Van der Waals | -1.9 kcal/mol |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2